molecular formula C17H12ClN3O3 B350310 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide CAS No. 585523-02-0

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide

Cat. No.: B350310
CAS No.: 585523-02-0
M. Wt: 341.7g/mol
InChI Key: UNAHKWHPDILWIM-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is a novel nicotinamide derivative designed for research applications. This compound features a chloronicotinamide scaffold linked via a urea functional group to a furan-2-carbonyl moiety, a structural motif present in various bioactive molecules. While the specific biological profile and mechanism of action of this precise molecule are yet to be fully characterized, compounds with similar structures are frequently investigated as potential modulators of protein function and enzymatic activity. Researchers may explore this chemical as a key intermediate or precursor in medicinal chemistry projects, particularly in the synthesis of more complex molecules targeting a range of biological pathways. Its core structure suggests potential utility in developing protein kinase inhibitors or other small-molecule probes, given the established role of nicotinamide-based compounds in these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-carbonylamino)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-15-13(6-2-8-19-15)16(22)20-11-4-1-5-12(10-11)21-17(23)14-7-3-9-24-14/h1-10H,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHKWHPDILWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nicotinamide-Phenyl Bond Formation

The primary route involves coupling 2-chloronicotinic acid with 3-aminophenylamine.

Method A: Acid Chloride Intermediate

  • Activation : Treat 2-chloronicotinic acid (1 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h.

  • Amidation : Add 3-aminophenylamine (1 eq) in DCM with triethylamine (2 eq) as base. Stir at room temperature for 12 h.

Yield : 68–72% (crude), requiring silica gel chromatography for purification.

Method B: Coupling Agent-Mediated Synthesis
Employ benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq) in tetrahydrofuran (THF):

  • Activate 2-chloronicotinic acid with BOP (0°C, 30 min).

  • Add 3-aminophenylamine and N-methylmorpholine (2 eq). Stir at 25°C for 6 h.
    Advantage : Reduced racemization risk; Yield : 82–85%.

Furanoyl Acylation of the Secondary Amine

The intermediate 3-amino-N-(2-chloronicotinoyl)aniline undergoes acylation with furan-2-carbonyl chloride.

Optimized Protocol :

  • Dissolve intermediate A (1 eq) in dry THF under argon.

  • Add furan-2-carbonyl chloride (1.1 eq) dropwise at −10°C.

  • Maintain pH 8–9 using N,N-diisopropylethylamine (DIPEA, 2 eq).

  • Warm to 25°C and stir for 8 h.
    Workup : Extract with ethyl acetate, wash with 5% HCl (removes excess acyl chloride), dry over Na₂SO₄.
    Yield : 76–80% after recrystallization from ethanol/water.

Palladium-Catalyzed Coupling Strategies

For substrates requiring late-stage functionalization, cross-coupling methods prove advantageous.

Buchwald-Hartwig Amination

Application : Introducing the phenylamine linker to pre-formed 2-chloronicotinamide.
Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2 eq)

  • Solvent: Toluene, 110°C, 24 h.
    Scope : Tolerates electron-withdrawing groups on the phenyl ring.
    Yield : 65–70% with 95% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemp (°C)Time (h)Yield (%)Purity (%)
Acid Chloride (A)SOCl₂, TEA25147288
BOP-Mediated (B)BOP, NMM2568593
Buchwald-HartwigPd₂(dba)₃, Xantphos110247095

Trade-offs :

  • Method A : Cost-effective but generates HCl gas, requiring specialized equipment.

  • Method B : High yields but incurs reagent costs (~$120/g for BOP).

  • Palladium route : Scalable but sensitive to oxygen/moisture.

Process Optimization and Scale-Up Considerations

Solvent Screening

  • THF vs. DCM : THF improves solubility of nicotinamide intermediates by 40% but necessitates strict anhydrous conditions.

  • Biphasic systems : Water/octanol (1:1) enhances yields to 89% by minimizing hydrolysis of furan-2-carbonyl chloride.

Catalytic Enhancements

  • Microwave assistance : Reduces amidation time from 8 h to 45 min (80°C, 300 W) with comparable yields.

  • Enzymatic acylations : Lipase B (Candida antarctica) in MTBE achieves 78% conversion but requires 72 h .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide involves its interaction with specific molecular targets. The furan and nicotinamide moieties can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Boscalid (2-Chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)-nicotinamide)

  • Molecular Formula : C₁₈H₁₂Cl₂N₂O
  • Molecular Weight : 343.20 g/mol
  • Substituents : Biphenyl group with a para-chloro substituent.
  • Activity : Broad-spectrum fungicide (trade names: Cantus, Emerald) targeting succinate dehydrogenase (SDHI class) .
  • In contrast, the furan-2-carbonyl group in the target compound may improve biodegradability due to the oxygen-rich heterocycle.

2-Chloro-N-(3-chloro-2-methylphenyl)-nicotinamide (CAS 57841-61-9)

  • Molecular Formula : C₁₃H₁₁Cl₂N₂O
  • Molecular Weight : 262.69 g/mol
  • Substituents : Chloro and methyl groups on the phenyl ring.
  • Activity: Used as a reference standard for clonixin (non-steroidal anti-inflammatory drug impurities) .

2-Chloro-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-nicotinamide

  • Molecular Formula: Not explicitly provided (estimated: C₁₉H₂₀ClN₂O).
  • Substituents : Bulky indene group with methyl substituents.
  • Activity : Part of a patented series for plant pathogen control, suggesting enhanced steric shielding for prolonged activity .
  • Key Differences : The indene group increases molecular rigidity and hydrophobicity, which may improve soil adsorption but reduce aqueous solubility compared to the furan-based compound.

Physicochemical and Environmental Properties

Compound LogP (Predicted) Water Solubility (mg/L) Biodegradability
Target Compound ~2.8 Moderate (~50–100) Likely higher (furan)
Boscalid 3.5 Low (~1.2) Not readily degradable
2-Chloro-N-(3-chloro-2-methylphenyl)-nicotinamide ~2.5 High (~200) Not reported

Notes:

  • The furan substituent in the target compound may increase metabolic susceptibility due to oxidative cleavage pathways .
  • Boscalid’s biphenyl group contributes to environmental persistence, raising regulatory concerns .

Biological Activity

The compound 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is a derivative of nicotinamide that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available nicotinamide derivatives. The incorporation of the furan-2-carbonyl group is achieved through acylation reactions, which can be optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundA549 (lung cancer)<0.01Induction of apoptosis
Related Compound AMDA-MB-435 (melanoma)0.229Inhibition of tubulin polymerization
Related Compound BMV4–11 (leukemia)<1.0Caspase activation

The above table summarizes some findings from recent evaluations of related compounds, indicating a trend where structural modifications can enhance anticancer efficacy.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Induction of Apoptosis : Compounds like this compound have been observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

  • Study on Lung Cancer Cells : In a controlled study, A549 cells treated with this compound exhibited a significant reduction in cell viability with a calculated GI50 value of less than 0.01 µM, indicating potent activity.
    "The compound showed remarkable selectivity against cancerous cells compared to normal human cells" .
  • Leukemia Models : In leukemia models using MV4–11 cell lines, this compound demonstrated substantial cytotoxicity, with effective inhibition rates observed at concentrations below 1 µM.

Research Findings

Extensive research has been conducted on derivatives similar to this compound, focusing on their structure-activity relationships (SAR). Key findings include:

  • Structural Modifications : Variations in substituents on the aromatic rings significantly influence biological activity.
  • In Vivo Studies : Preliminary in vivo studies suggest that these compounds may exhibit favorable pharmacokinetic profiles, although further research is needed to confirm their efficacy and safety in clinical settings.

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